molecular formula C21H26ClN3O3S2 B2879815 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216995-15-1

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2879815
M. Wt: 468.03
InChI Key: PIYFTNRVZRKXRX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, including structures similar to the queried compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III electrophysiological agents, comparable to clinically trialed compounds (T. K. Morgan et al., 1990).

Thiazolecarboxylic Acid Derivatives

Research into thiazolecarboxylic acid derivatives, which include modifications of the core structure of the compound , has contributed to understanding the chemical synthesis and properties of these compounds. This work explores the acylation and subsequent derivatization of amino-thiazole derivatives, forming a basis for further functional exploration (V. V. Dovlatyan et al., 2004).

Anti-inflammatory and Electrophysiological Effects

Derivatives from 2-aminothiazole and 2-amino-2-thiazoline coupled with acid chlorides of dimethylamino benzoic acid have been synthesized, with some showing anti-inflammatory activity and no adverse effect on myocardial function. This highlights the compound's relevance in exploring new anti-inflammatory agents with cardiovascular safety (D. Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and found to be effective corrosion inhibitors for steel in acidic solutions. This research demonstrates the utility of similar structures in protecting metals from corrosion, which is crucial for industrial applications (Zhiyong Hu et al., 2016).

Anti-acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share functional groups with the queried compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have potential therapeutic implications for diseases such as Alzheimer's, demonstrating the broader relevance of studying such chemical structures (H. Sugimoto et al., 1990).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-14-11-15(2)19-18(12-14)22-21(28-19)24(10-9-23(3)4)20(25)16-7-6-8-17(13-16)29(5,26)27;/h6-8,11-13H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYFTNRVZRKXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

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